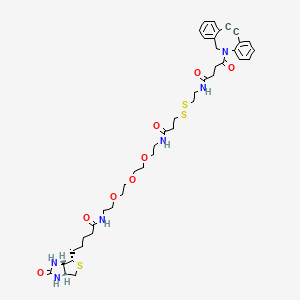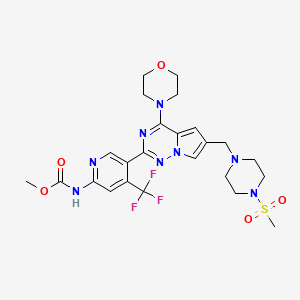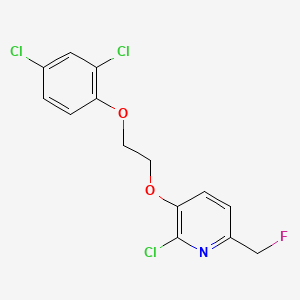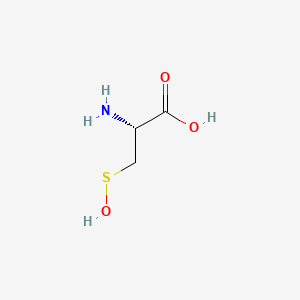
DBCO-S-S-PEG3-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry .
Synthesis Analysis
DBCO-S-S-PEG3-Biotin is used to introduce a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .Molecular Structure Analysis
The molecular formula of DBCO-S-S-PEG3-Biotin is C42H56N6O8S3 . It has a molecular weight of 869.1 g/mol .Chemical Reactions Analysis
DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-S-S-PEG3-Biotin has a molecular weight of 869.1 g/mol . The exact mass is 868.33 .Applications De Recherche Scientifique
1. Introduction of Biotin Moiety to Biomolecules DBCO-S-S-PEG3-Biotin is a useful linker for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . This can be particularly useful in bioconjugation experiments where the biotin-streptavidin interaction is utilized.
Improvement of Solubility
The hydrophilic spacer arm of DBCO-S-S-PEG3-Biotin improves the solubility of the labeled molecules in aqueous media . This can be beneficial in various biochemical assays where solubility can impact the efficiency of the experiment.
Cleavable Linker Applications
DBCO-S-S-PEG3-Biotin is a cleavable reagent . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This property can be exploited in experiments where the release of the biotin label post-binding is desired.
PROTAC Linker
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Click Chemistry Applications
DBCO-S-S-PEG3-Biotin is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This can be used in a variety of bioorthogonal labeling strategies.
Mécanisme D'action
Target of Action
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing proteins .
Mode of Action
The compound contains a DBCO group that can undergo a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing azide groups . This reaction allows the compound to form a covalent bond with the target protein .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The peg spacer arm in the compound is known to improve the solubility of the labeled molecules in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of DBCO-S-S-PEG3-Biotin is the selective degradation of the target protein . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of DBCO-S-S-PEG3-Biotin can be influenced by environmental factors. For instance, the disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This allows for the removal of the biotin label under reducing conditions .
Safety and Hazards
Orientations Futures
DBCO-S-S-PEG3-Biotin is a cleavable reagent, which is used to introduce biotin into biological molecules containing azide partially using copper-free click chemistry . The PEG spacer arms provide better solubility for labeled molecules in aqueous media . The disulfide bond in the joint can be cracked with reducing agents such as DTT, BME, and TCEP .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGOGQIAYMKAS-MZOCQUDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N6O8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-S-S-PEG3-Biotin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)


![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)